molecular formula C28H34N6O7 B3280162 AC-Ala-ala-pro-phe-pna CAS No. 70967-94-1

AC-Ala-ala-pro-phe-pna

Cat. No. B3280162
CAS RN: 70967-94-1
M. Wt: 566.6 g/mol
InChI Key: XZGCJQOGNCUSAN-MQQADFIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“AC-Ala-ala-pro-phe-pna” is a peptide nucleic acid (PNA) derivative. It is a readily soluble, specific, and sensitive substrate for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase .


Molecular Structure Analysis

The molecular formula of “AC-Ala-ala-pro-phe-pna” is C28H34N6O7 . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

“AC-Ala-ala-pro-phe-pna” is a substrate for various enzymes. It is hydrolyzed by chymotrypsin, human pancreatic elastase, cathepsin G, and chymase . It is also the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .

Scientific Research Applications

Subtilase Activity Detection

AC-Ala-ala-pro-phe-pna is used as a synthetic peptide highly specific for subtilases . Subtilases are plant proteolytic enzymes belonging to the S8 family of serine proteases . The method involves the hydrolysis of AC-Ala-ala-pro-phe-pna and subsequent diazotization of liberated p-nitroaniline, giving an intense pink dye . This method has been tested in germinating seeds of different crops, revealing the ubiquity of active subtilases during the germination of different plant species .

Chymotrypsin and Human Pancreatic Elastase Substrate

AC-Ala-ala-pro-phe-pna is a readily soluble, specific, and sensitive substrate for chymotrypsin and human pancreatic elastase . These enzymes play crucial roles in digestion and other physiological processes.

Cathepsin G and Chymase Substrate

This compound is also hydrolyzed by cathepsin G and chymase . Cathepsin G is a protease found in neutrophils, and chymase is a protease found in mast cells. Both enzymes are involved in immune responses.

Substrate for FK-506 Binding Proteins and Cyclophilins

AC-Ala-ala-pro-phe-pna is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins . These proteins belong to the group of peptidyl prolyl cis-trans isomerases (PPIases), which play a role in protein folding.

Substrate for Cathepsin G Assay in Bone Marrow Lysates

AC-Ala-ala-pro-phe-pna is used as a substrate for cathepsin G assay in bone marrow lysates . Cathepsin G is a protease involved in the degradation of proteins in the bone marrow.

Substrate for Neutrophil Elastase, Trypsin, and Chymotrypsin in Protease Assay

This compound is used as a substrate for neutrophil elastase, trypsin, and chymotrypsin in protease assays . These enzymes are involved in various physiological processes, including inflammation and digestion.

Mechanism of Action

Target of Action

AC-Ala-ala-pro-phe-pna, also known as Suc-AAPF-pNA, is a chromogenic substrate that primarily targets several enzymes. These include chymotrypsin , human pancreatic elastase , cathepsin G , and chymase . It is also a standard substrate for FK-506 binding proteins (FKBPs) , also called macrophilins , and cyclophilins , which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .

Mode of Action

The compound interacts with its targets by serving as a substrate. When it comes into contact with these enzymes, it undergoes hydrolysis . For instance, in the presence of chymotrypsin, the compound is readily cleaved . The remaining cis form can be enzymatically converted to the trans form by PPIase .

Biochemical Pathways

The hydrolysis of Suc-AAPF-pNA results in the release of yellow p-nitroaniline (pNA), a process that can be measured colorimetrically to reflect enzyme activity . This process affects the biochemical pathways associated with the enzymes it targets, such as the proteolytic pathways of chymotrypsin and elastase .

Pharmacokinetics

It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .

Result of Action

The hydrolysis of Suc-AAPF-pNA by its target enzymes leads to the release of yellow p-nitroaniline (pNA). This change can be measured colorimetrically, providing a quantifiable measure of enzyme activity . This makes Suc-AAPF-pNA a valuable tool for assessing the activity of its target enzymes in various biological and experimental contexts .

Action Environment

The action of Suc-AAPF-pNA can be influenced by various environmental factors. For instance, the pH and temperature can affect the rate of enzymatic hydrolysis . Additionally, the compound’s solubility can be influenced by the solvent used . Therefore, these factors must be carefully controlled during experimental procedures to ensure accurate and reliable results.

Safety and Hazards

“AC-Ala-ala-pro-phe-pna” is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O7/c1-17(29-19(3)35)25(36)30-18(2)28(39)33-15-7-10-24(33)27(38)32-23(16-20-8-5-4-6-9-20)26(37)31-21-11-13-22(14-12-21)34(40)41/h4-6,8-9,11-14,17-18,23-24H,7,10,15-16H2,1-3H3,(H,29,35)(H,30,36)(H,31,37)(H,32,38)/t17-,18-,23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGCJQOGNCUSAN-MQQADFIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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